molecular formula C11H13NO2 B1335153 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 54329-54-3

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B1335153
CAS No.: 54329-54-3
M. Wt: 191.23 g/mol
InChI Key: SKFOSDNQLGCEHM-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Derivatives and Characterization

  • Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including hydrochloride of methyl ester, N-carboxy anhydride, N-acetyl derivative, and dioxopiperazine, have been prepared and characterized. These substances were analyzed using elemental analyses, NMR spectra, optical rotation, and X-Ray diffraction, providing insights into their structural and chemical properties (Jansa, Macháček, & Bertolasi, 2006).

Stereoselective Hydrolysis

  • The esters of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been hydrolyzed stereoselectively using animal liver acetone powders, resulting in the production of (S)-acid and the unreacted (R)-ester. This process has been facilitated using liver acetone powders from various animals like chicken, mouse, rat, and rabbit (Sánchez et al., 2001).

Synthesis and Alkylation

  • The diastereoselective alkylation at the 1-position of phenylalanine-derived precursors has been utilized for synthesizing tetrahydroisoquinolines. This method has been effective for the preparation of enantiomerically pure 1-substituted tetrahydroisoquinolines and is compared with other methods for synthesizing this group of alkaloids (Huber & Seebach, 1987).

PPARγ Agonists

  • A series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were identified as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists. One derivative, KY-021, has shown potential as an efficacious and safe drug for diabetes, exhibiting potent activity in reducing plasma glucose and triglyceride levels (Azukizawa et al., 2008).

Novel Synthesis Approaches

  • Efficient synthesis routes for several novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been developed. These synthesis methods use a combination of [2+2+2]- and [4+2]-cycloaddition reactions, showcasing innovative approaches in the field of organic synthesis (Kotha & Banerjee, 2007).

Triple Action Lead Compounds

  • Some derivatives have been synthesized with triple actions: PPARα/γ agonist and protein-tyrosine phosphatase 1B inhibitory activities. These compounds, such as (S)-2-(2,4-Hexadienoyl)-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, are being evaluated as lead compounds for new anti-diabetic drugs (Otake et al., 2012).

Novel Series of PPARγ Agonists

  • Another study replicated the identification of (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a PPARγ agonist with significant potential for diabetes treatment, reinforcing the therapeutic potential of these compounds (Azukizawa et al., 2008).

Safety and Hazards

The safety information for 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H319, and the precautionary statements include P305 + P351 + P338 . It is classified as Eye Irrit. 2 under hazard classifications .

Future Directions

The 1,2,3,4-tetrahydroisoquinoline scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, future research may focus on the development and optimization of these analogs for various therapeutic applications.

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-7-9-5-3-2-4-8(9)6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFOSDNQLGCEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390145
Record name 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54329-54-3
Record name 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 0.364 g (2.07 mmol) of 3-carboxy-1,2,3,4-tetrahydroisoquinoline in 25 mL of formic acid was combined with 2.5 mL of 37% formaldehyde. The resulting mixture was allowed to reflux for approximately 17 hours. After cooling, the mixture was contentrated under reduced pressure to provide a gum. This gum was dissolved in 3.0 mL of water, adjusted to a pH 2 using hydrochloric acid and then purified using ion-exchange chromatography (Dowex 50x-8, 100 meshcation) to provide 0.21 g of a yellow powder.
Quantity
0.364 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Reactant of Route 6
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2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

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